Home > Products > Building Blocks P2446 > (R)-3-Boc-aminopiperidine
(R)-3-Boc-aminopiperidine - 309956-78-3

(R)-3-Boc-aminopiperidine

Catalog Number: EVT-327480
CAS Number: 309956-78-3
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-Cbz-3-piperidinecarboxylic acid:

  • Compound Description: This compound is a key starting material used in the synthesis of (R)-3-Boc-aminopiperidine. It features a carboxylic acid group at the 3-position and a Cbz (carboxybenzyl) protecting group on the nitrogen atom of the piperidine ring. []
  • Relevance: This compound is the direct precursor to (R)-3-Boc-aminopiperidine in the synthetic route described. It undergoes a series of transformations, including chiral resolution, amide formation, Hofmann degradation, Boc protection, and deprotection, to yield the target compound. []

Compound I (Chiral resolution product):

  • Compound Description: This compound is the product of the chiral resolution of N-Cbz-3-piperidinecarboxylic acid using R-phenylethylamine. While the specific structure isn't provided in the abstract, it likely involves a salt or complex formed between the enantiomerically pure acid and the resolving agent. []
  • Relevance: This chiral resolution step is crucial for obtaining the desired (R)-enantiomer of the target compound. Compound I represents the separated and purified form of the desired enantiomer, which is then carried forward in the synthesis. []

Compound II (Amide product):

  • Compound Description: This compound is formed by the acid-amide condensation reaction between Compound I and ammonia gas. This reaction converts the carboxylic acid group of Compound I into a primary amide. []
  • Relevance: The formation of Compound II is a necessary step in the synthetic pathway to (R)-3-Boc-aminopiperidine. The introduction of the amide group prepares the molecule for the subsequent Hofmann degradation. []

Compound III (Hofmann degradation product):

  • Compound Description: This compound is obtained from Compound II through a Hofmann degradation reaction. This reaction involves the conversion of the amide group to an amine with one fewer carbon atom, effectively shortening the side chain. []
  • Relevance: The Hofmann degradation is a critical step in establishing the primary amine functionality present in the target compound. Compound III possesses the core piperidine structure with the desired amine at the 3-position, ready for Boc protection. []

Compound IV (Boc-protected intermediate):

  • Compound Description: This compound is generated by protecting the free amine group of Compound III with a Boc (tert-butoxycarbonyl) protecting group. This protection is achieved using di-tert-butyl dicarbonate. []
  • Relevance: Compound IV is the immediate precursor to (R)-3-Boc-aminopiperidine. The Boc group serves as a temporary protecting group, preventing unwanted side reactions during the final hydrogenation and Cbz-removal steps. []

1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine:

  • Compound Description: This compound serves as a reactant in the synthesis of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. []
  • Relevance: This compound reacts with (R)-3-Boc-aminopiperidine via a nucleophilic substitution reaction to install the piperidine moiety onto the xanthine core, representing a crucial step in the synthesis of linagliptin. [, ]
  • Compound Description: This compound represents a protected form of linagliptin, where the piperidine nitrogen retains the Boc protecting group. []
  • Relevance: This intermediate is formed after the coupling of 1-[(4-methylquinazolin-2-yl)methyl]-3-methyl-7-(2-butyne-1-yl)-8-bromoxanthine and (R)-3-Boc-aminopiperidine. It requires a deprotection step to remove the Boc group and yield the final linagliptin molecule. []
  • Compound Description: Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used as a therapeutic agent for the treatment of type 2 diabetes. [, ]
  • Relevance: (R)-3-Boc-aminopiperidine is a crucial building block in the synthesis of linagliptin, providing the characteristic (R)-aminopiperidine moiety present in the drug molecule. [, ]

6-chloro-3-methyluracil:

  • Compound Description: This compound serves as a starting material in the synthesis of alogliptin, another DPP-4 inhibitor used in the treatment of type 2 diabetes. []
  • Relevance: This compound undergoes alkylation and subsequent substitution with (R)-3-Boc-aminopiperidine to introduce the essential piperidine ring system found in alogliptin. []

2-(6-chloro-3-methyl-2,4-dioxo-3,4-dihydro-2H-pyrimidyl-ylmethyl)-benzonitrile:

  • Compound Description: This compound is an intermediate formed during the synthesis of alogliptin. []
  • Relevance: It is the product of the alkylation reaction between 6-chloro-3-methyluracil and 2-cyanobenzyl bromide and serves as the direct precursor to which (R)-3-Boc-aminopiperidine is coupled. []

Alogliptin:

  • Compound Description: Alogliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. []
  • Relevance: (R)-3-Boc-aminopiperidine is a key building block in the synthesis of alogliptin, providing the characteristic (R)-aminopiperidine moiety present in the drug molecule. []

Trelagliptin:

  • Compound Description: Trelagliptin is another DPP-4 inhibitor used in the treatment of type 2 diabetes. []
  • Relevance: Like linagliptin and alogliptin, (R)-3-Boc-aminopiperidine is used as a starting material to introduce the key (R)-aminopiperidine unit found in trelagliptin. []

(R)-3-Boc-1-(3-methyl uracil-yl) aminopiperidine:

  • Compound Description: This compound is formed by the substitution reaction between (R)-3-Boc-aminopiperidine and 6-chloro-3-methyl uracil. []
  • Relevance: This compound is a key intermediate in the synthesis of trelagliptin. It involves the coupling of (R)-3-Boc-aminopiperidine to a pyrimidine ring, forming a crucial fragment of the final drug molecule. []

2-[[6- [(3R)-3-Boc-amino-1-piperidinyl]-3-methyl-2,4-dioxo-3,4-dihydro-1(2H)- pyrimidinyl] methyl]-4-fluorobenzonitrile:

  • Compound Description: This compound represents a later-stage intermediate in the synthesis of trelagliptin, incorporating the fluorobenzyl moiety. []
  • Relevance: This molecule showcases the successful incorporation of (R)-3-Boc-aminopiperidine into the trelagliptin structure and highlights the versatility of this building block in constructing various DPP-4 inhibitors. []

[1] https://www.semanticscholar.org/paper/a3c67bab40e0c6eb082cb2c8c06b0017714c3ee2 [] https://www.semanticscholar.org/paper/ae27e0199146e833590e120d62ea18e9690d629d[3] https://www.semanticscholar.org/paper/68a9def588a1ea1a77a16dd28588d8bfa04479ae[4] https://www.semanticscholar.org/paper/adc73fe8f0d2f9fc9d6c0ceecfacac7c78cf7050[5] https://www.semanticscholar.org/paper/aa731262f1b29e04f133080e45cfbf93b1536a59

Classification
  • Chemical Class: Piperidine derivatives
  • Functional Groups: Amino group, Boc protecting group
  • Molecular Formula: C10H20N2O2C_{10}H_{20}N_{2}O_{2}
  • Molecular Weight: 200.28 g/mol
Synthesis Analysis

The synthesis of (R)-3-Boc-aminopiperidine can be achieved through several methods, with notable procedures involving chiral triflate esters and palladium-catalyzed reactions.

  1. Chiral Triflate Method:
    • The reaction involves the use of chiral triflate esters, such as (R)-2a or (S)-2a, combined with 4-Boc-aminopiperidine in the presence of triethylamine in dichloromethane at low temperatures (around -50 °C). This method yields enantiomerically pure products with good yields (up to 84% for (S)-3a and 74% for (R)-3a) .
    • The reaction conditions are critical, as they influence the stereochemistry and yield. The use of anhydrous solvents and controlled temperatures is essential for optimal results.
  2. Palladium-Catalyzed Method:
    • Another approach involves using palladium on carbon as a catalyst in methanol under high pressure. This method enhances the efficiency of the reaction, allowing for high yields and purity .

Technical Parameters

  • Solvents Used: Dichloromethane, methanol
  • Temperature Control: Critical for maintaining enantiomeric purity
  • Catalysts: Palladium on carbon
Molecular Structure Analysis

The molecular structure of (R)-3-Boc-aminopiperidine features a six-membered piperidine ring with a Boc group attached to one nitrogen atom. The stereochemistry at the third position is crucial for its biological activity.

Key Structural Features:

  • Piperidine Ring: A saturated six-membered ring containing one nitrogen atom.
  • Boc Group: A bulky protecting group that stabilizes the amino functionality and enhances solubility.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure. Characteristic absorption bands in IR spectra include:

  • Carbonyl groups from the Boc moiety around 1728 cm1^{-1} and 1681 cm1^{-1}.
Chemical Reactions Analysis

(R)-3-Boc-aminopiperidine participates in various chemical reactions typical of amino compounds:

  1. Nucleophilic Substitution Reactions:
    • The amino group can act as a nucleophile in substitution reactions, leading to the formation of more complex structures.
  2. Formation of Dipeptides:
    • It can be used to synthesize dipeptides by coupling with other amino acids, which can be facilitated by activating agents or coupling reagents.

Relevant Technical Details

  • Reaction conditions such as temperature, solvent choice, and reaction time significantly affect yield and product distribution.
Mechanism of Action

The mechanism of action for (R)-3-Boc-aminopiperidine primarily relates to its role as an intermediate in synthesizing biologically active compounds. Its structural features allow it to interact with various biological targets:

  1. Enzyme Inhibition:
    • Compounds derived from (R)-3-Boc-aminopiperidine may inhibit specific enzymes involved in metabolic pathways, making them candidates for drug development.
  2. Receptor Binding:
    • The piperidine moiety allows for interaction with neurotransmitter receptors, which can influence pharmacological activity.
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dichloromethane and methanol.

Chemical Properties:

  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to the Boc group.
  • Reactivity: The amino group is reactive towards acylation and alkylation, allowing further functionalization.
Applications

(R)-3-Boc-aminopiperidine serves multiple roles in scientific research and industry:

  1. Synthetic Intermediate:
    • It is widely used as an intermediate in synthesizing pharmaceuticals, particularly those targeting metabolic disorders like diabetes .
  2. Building Block for Peptides:
    • Its ability to form dipeptides makes it valuable in peptide synthesis for drug development.
  3. Research Tool:
    • Utilized in studies exploring enzyme mechanisms and receptor interactions due to its structural properties.

Properties

CAS Number

309956-78-3

Product Name

(R)-3-Boc-aminopiperidine

IUPAC Name

tert-butyl N-[(3R)-piperidin-3-yl]carbamate

Molecular Formula

C10H20N2O2

Molecular Weight

200.28 g/mol

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI Key

WUOQXNWMYLFAHT-MRVPVSSYSA-N

SMILES

CC(C)(C)OC(=O)NC1CCCNC1

Synonyms

(3R)-3-Piperidinyl-carbamic Acid 1,1-Dimethylethyl Ester; (3R)-3-[((tert-Butyloxycarbonyl)amino)]piperidine; (R)-3-(tert-Butoxycarbonylamino)piperidine; (R)-3-[(tert-Butoxycarbonyl)amino]piperidine; (R)-3-[(tert-Butyloxycarbonyl)amino]piperidine; (R)

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCNC1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.